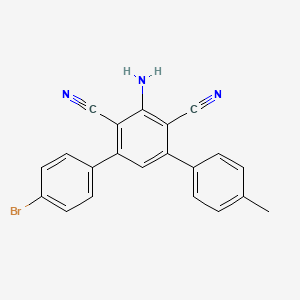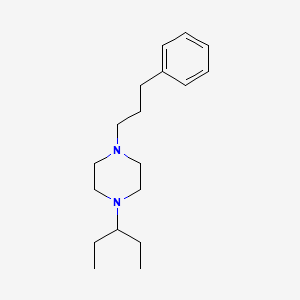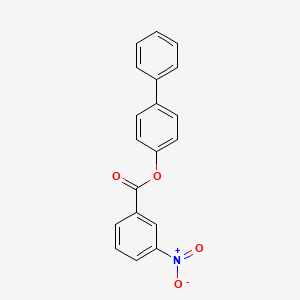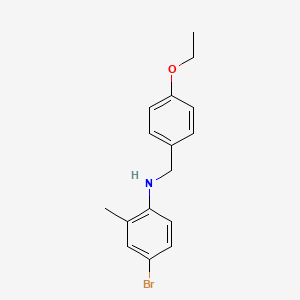![molecular formula C19H22N4 B10882822 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10882822.png)
3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of these functional groups suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole typically involves multi-step organic reactions One common approach is to start with the indole core and introduce the piperazine and pyridine groups through a series of substitution and coupling reactionsThe final step often involves the coupling of the pyridine moiety using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product might involve advanced chromatographic techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the functional groups attached to the indole, piperazine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine and pyridine structure.
Pyrrolo[2,3-b]pyridine derivatives: Compounds with similar indole and pyridine structures that exhibit biological activity.
Uniqueness
What sets 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery.
Properties
Molecular Formula |
C19H22N4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C19H22N4/c1-2-4-19-18(3-1)17(13-21-19)15-23-11-9-22(10-12-23)14-16-5-7-20-8-6-16/h1-8,13,21H,9-12,14-15H2 |
InChI Key |
FUBQNMZCMUFGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Naphthalen-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882751.png)
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10882756.png)

methanone](/img/structure/B10882770.png)

![4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10882777.png)
![2-[(3-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B10882780.png)
![2,2'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(9H-purin-6-amine)](/img/structure/B10882785.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10882791.png)
![2-(4-methoxyphenyl)-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10882799.png)

![(3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10882807.png)

![N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10882814.png)
